N-(2-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
Properties
CAS No. |
1207026-59-2 |
|---|---|
Molecular Formula |
C24H21ClN6O2 |
Molecular Weight |
460.92 |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H21ClN6O2/c1-14-4-7-19(18(25)10-14)26-22(32)13-31-24(33)29-8-9-30-21(23(29)28-31)12-20(27-30)17-6-5-15(2)16(3)11-17/h4-12H,13H2,1-3H3,(H,26,32) |
InChI Key |
QBPLUBFXIOSMPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chloromethylphenyl group : This moiety may influence the compound's interaction with biological targets.
- Pyrazolo-triazolo structure : This part is often associated with diverse pharmacological activities.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazolo[1,5-a][1,2,4]triazoles have been studied for their ability to inhibit tumor growth in various cancer cell lines. The specific compound has shown promise in preliminary studies for targeting cancer pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Many pyrazolo derivatives function as kinase inhibitors. This activity could potentially disrupt cancer cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Pyrazolopyrimidine Derivatives :
- Objective : To evaluate the anticancer efficacy of pyrazolopyrimidine derivatives.
- Findings : Certain derivatives demonstrated selective inhibition of cancer cell lines with minimal toxicity to normal cells. These findings suggest a potential pathway for drug development based on structural similarities to our compound .
- Research on Triazole-Based Compounds :
Data Tables
Comparison with Similar Compounds
a) N-(3,4-dimethylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide (Compound F833-1166)
- Key Differences: The acetamide group is attached to a 3,4-dimethylphenyl ring instead of 2-chloro-4-methylphenyl. The pyrazolo-triazolo-pyrazinone core has a 4-methoxyphenyl substituent at position 7.
- Physicochemical Properties :
b) N-(5-chloro-2-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide (Compound F833-0377)
- Key Differences :
- The acetamide group features a 5-chloro-2-methoxyphenyl substituent.
- The core includes a 4-methylphenyl group at position 8.
- Physicochemical Properties :
Pyrazolo-Triazolo-Pyrazinone Derivatives with Alternative Substituents
a) 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (4g)
- Structural Features: Replaces the triazolo-pyrazinone core with a pyrazolo-pyridinone system. Includes a 4-(trifluoromethyl)phenyl acetamide group.
- Properties :
b) 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h)
- Structural Features :
- Substitutes the acetamide group with a 4-nitrophenyl moiety, enhancing electron-withdrawing character.
- Properties :
Physicochemical and Pharmacokinetic Comparison
Table 1. Key Parameters of Analogs
- Key Trends :
Implications for Drug Design
- Bioavailability : Lower logP (e.g., 3.45 in F833-0377) may improve aqueous solubility but reduce membrane permeability compared to more lipophilic analogs .
- Target Engagement : The 3,4-dimethylphenyl group in the target compound could enhance hydrophobic interactions in binding pockets, while chloro substituents may influence steric effects .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols, including condensation of chloro-substituted aromatic amines with triazolo-pyrazine precursors. Key parameters include:
- Temperature control : Maintain 10–60°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediate steps .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in heterocycle formation .
- Purification : Utilize column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization .
Table 1 : Optimization Parameters
| Parameter | Range/Example | Impact on Yield |
|---|---|---|
| Reaction Temperature | 10–60°C | Reduces byproducts |
| Solvent | DMF, EtOH | Enhances solubility |
| Catalyst | ZnCl₂ (0.1–0.5 equiv.) | Improves cyclization |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide linkage .
- HPLC : Reverse-phase C18 columns (ACN:H₂O mobile phase) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 466.9) .
- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and triazole ring vibrations .
Q. How should preliminary bioassays be designed to evaluate its biological activity?
- Methodological Answer : Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase assays) at 1–10 µM compound concentration .
- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (24–48 hr exposure) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) .
- COSY/NOESY : Confirm spatial proximity of protons in complex heterocycles .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of analogs?
- Methodological Answer : SAR studies require systematic substitution:
- Core Modifications : Replace 3,4-dimethylphenyl with halogenated or electron-withdrawing groups to assess receptor affinity .
- Side Chain Variations : Introduce alkyl/aryl groups on the acetamide moiety to modulate solubility .
Table 2 : SAR Trends
| Substituent | Activity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| 3,4-Dimethylphenyl | 0.8 µM | 2.1 |
| 4-Fluorophenyl | 1.2 µM | 1.8 |
| 3-Chlorophenyl | 2.5 µM | 2.5 |
Q. How can metabolic stability be assessed to prioritize analogs for in vivo studies?
- Methodological Answer : Use in vitro models:
- Microsomal Incubations : Rat liver microsomes (RLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma Stability : Incubate in human plasma (37°C, 1–24 hr) and quantify degradation .
Q. How should researchers address contradictory bioassay results across different cell lines?
- Methodological Answer : Contradictions may stem from cell-specific expression profiles. Mitigate via:
Q. What methodologies are recommended for early-stage toxicity screening?
- Methodological Answer : Prioritize high-throughput assays:
- Ames Test : Assess mutagenicity in Salmonella strains (pre-IND requirement) .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk .
- In Vivo Zebrafish Models**: Acute toxicity (LC₅₀) and teratogenicity at 24–96 hpf .
Q. How can in silico modeling predict off-target interactions or metabolic pathways?
- Methodological Answer : Computational tools include:
- Molecular Docking : AutoDock Vina to screen against Pharmaprojects or ChEMBL databases .
- ADMET Prediction : SwissADME for bioavailability, and admetSAR for toxicity .
- Metabolite ID : GLORYx or SyGMa to predict Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
